2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with a triazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide typically involves the reaction of 4-methoxyphenyl hydrazine with ethyl acetoacetate to form an intermediate hydrazone. This intermediate then undergoes cyclization with cyanogen bromide to form the triazine ring. The final step involves the acylation of the triazine derivative with 3-methylphenyl acetic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazine ring can be reduced under specific conditions to form a dihydrotriazine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-[5-(4-hydroxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide.
Reduction: Formation of 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-dihydrotriazin-2(3H)-yl]-N-(3-methylphenyl)acetamide.
Substitution: Formation of 2-[5-(4-halophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide.
Scientific Research Applications
2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazine ring structure allows for strong binding interactions with various proteins, making it a potent inhibitor in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-hydroxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide
- 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide
- 2-[5-(4-bromophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide lies in its methoxy group, which can undergo various chemical modifications, enhancing its versatility in different applications. Additionally, the compound’s ability to form strong interactions with biological targets makes it a valuable candidate for drug development and other scientific research .
Properties
Molecular Formula |
C19H18N4O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C19H18N4O3/c1-13-4-3-5-15(10-13)21-18(24)12-23-19(25)22-17(11-20-23)14-6-8-16(26-2)9-7-14/h3-11H,12H2,1-2H3,(H,21,24) |
InChI Key |
TXXZFHLVVXVEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N=C(C=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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